BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-
Description
The compound BenzaMide, N-[4-[8-amino-3-(1-methylethyl)imidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoromethyl)- features a multifunctional structure with a benzamide core linked to a naphthalenyl substituent. The naphthalenyl group is further modified with an imidazo[1,5-a]pyrazine ring system bearing an amino group and an isopropyl substituent. The trifluoromethyl (-CF₃) group at the benzamide’s 3-position enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization .
The imidazo[1,5-a]pyrazine scaffold is a fused heterocyclic system combining imidazole and pyrazine rings.
Properties
Molecular Formula |
C27H22F3N5O |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H22F3N5O/c1-15(2)25-34-22(23-24(31)32-12-13-35(23)25)20-10-11-21(19-9-4-3-8-18(19)20)33-26(36)16-6-5-7-17(14-16)27(28,29)30/h3-15H,1-2H3,(H2,31,32)(H,33,36) |
InChI Key |
QAODBFCNSMZUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
The amide bond in BenzaMide is formed through the following reaction pathway:
Carboxylic Acid Activation : The precursor 3-(trifluoromethyl)benzoic acid is reacted with coupling agents such as HATU or EDC to create an active ester intermediate.
Amine Coupling : The activated ester reacts with aromatic amines (e.g., 4-(trifluoromethyl)pyridin-2-amine) to yield the benzamide linkage.
Suzuki-Miyaura Coupling
This method introduces the naphthalenyl group through a palladium-catalyzed cross-coupling reaction:
$$
\text{Imidazo[1,5-a]pyrazine-Br} + \text{Naphthalenyl-B(OH)}2 \xrightarrow{\text{Pd(PPh}3)_4} \text{Target Intermediate}
$$
Buchwald-Hartwig Amination
This reaction installs amino groups on the pyrazine ring, crucial for constructing the final compound structure.
Trifluoromethyl Group Incorporation
The trifluoromethyl group can be introduced via:
Electrophilic Trifluoromethylation : Using CF₃I or Umemoto’s reagent.
Nucleophilic Substitution : Displacement reactions with CF₃Cu reagents.
Data Table: Reaction Conditions and Yields for Key Steps
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, RT | 85–92 | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | 78–88 | |
| Imidazo[1,5-a]pyrazine Cyclization | K₂CO₃, DMF, 150°C (MW) | 65–75 | |
| Trifluoromethylation | CF₃Cu, DMF, 80°C | 60–70 |
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The benzamide moiety is synthesized via nucleophilic acyl substitution. For example:
-
Carboxylic acid activation : The 3-(trifluoromethyl)benzoic acid precursor reacts with coupling agents like HATU or EDCl to form an active ester intermediate.
-
Amine coupling : The activated ester reacts with aromatic amines (e.g., 4-(trifluoromethyl)pyridin-2-amine) to form the benzamide linkage .
Example Reaction Pathway :
This method is validated by intermediates such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide .
Suzuki-Miyaura Coupling
The naphthalenyl group is introduced via palladium-catalyzed coupling:
Patents highlight boron-containing intermediates like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride for aryl-aryl bond formation .
Buchwald-Hartwig Amination
Used to install amino groups on the pyrazine ring, as seen in analogs like 8-amino-3-cyclopentylimidazo[1,5-a]pyrazine .
Trifluoromethyl Group Incorporation
The trifluoromethyl group is introduced via:
-
Electrophilic trifluoromethylation : Using CFI or Umemoto’s reagent.
-
Nucleophilic substitution : Displacement of halides with CFCu reagents .
Amino Group Modifications
-
Protection : Boc or Fmoc groups prevent undesired reactivity during synthesis.
-
Deprotection : Acidic (TFA) or basic conditions regenerate the free amine .
Halogenation
Chlorine or fluorine substituents are added via electrophilic halogenation (e.g., NCS or Selectfluor) to enhance bioavailability .
Steric and Electronic Effects
-
The isopropyl group at position 3 imposes steric hindrance, directing regioselectivity in subsequent reactions.
-
The trifluoromethyl group enhances metabolic stability and lipophilicity, as evidenced by analogs in PDE9 and BTK inhibitor studies .
Data Table: Reaction Conditions and Yields for Key Steps
Stability and Degradation Pathways
Scientific Research Applications
Benzamide derivatives exhibit a range of pharmacological effects, including:
- Antitumor Activity : Research indicates that benzamides can act as potent inhibitors of various cancer cell lines by modulating pathways associated with apoptosis and cell cycle regulation. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation, which is implicated in tumor progression and resistance to therapy .
- Neuroprotective Effects : The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's. Specific benzamide derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. Inhibitors targeting AChE can help increase acetylcholine levels, thereby improving synaptic transmission .
- Antimicrobial Properties : Benzamide derivatives have also been explored for their antimicrobial activities. Some compounds have shown effectiveness against various fungi and bacteria, indicating potential applications in treating infectious diseases .
Cancer Therapy
Benzamide derivatives are being investigated as potential chemotherapeutic agents. Studies have demonstrated that certain benzamides can induce apoptosis in cancer cells through caspase activation pathways, thereby offering a novel approach to cancer treatment .
Neurological Disorders
The neuroprotective properties of benzamide derivatives make them candidates for treating conditions like Alzheimer's disease. Their ability to inhibit cholinesterases positions them as valuable agents in managing cognitive dysfunction associated with neurodegeneration .
Pain Management
Some studies suggest that benzamide compounds may serve as analgesics by modulating pain pathways and inhibiting carbonic anhydrase isoforms implicated in neuropathic pain . This opens avenues for developing new pain management therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycle: The target compound’s imidazo[1,5-a]pyrazine differs from imidazo[1,2-a]pyridines in the pyrazine ring’s nitrogen placement, which may alter electronic properties and binding affinities .
- Substituent Effects: The trifluoromethyl group in the target compound mirrors Linaprazan’s -CF₃ group, which enhances acid stability and target engagement. The isopropyl group may improve steric interactions in biological systems compared to zolpidem’s methyl groups .
Triazolopyrimidine and Pyrazole Derivatives
Table 2: Substituent-Driven Bioactivity Comparisons
Key Observations:
- Chiral Centers: highlights that chiral centers (e.g., in α-methyl acetylhydrazones) enhance bioactivity.
- Trifluoromethyl vs. Nitro Groups: While nitro groups (e.g., in pyrazole derivatives) enhance electrophilicity, the target’s -CF₃ group offers metabolic resistance, a trade-off between reactivity and stability .
Physicochemical and Spectral Comparisons
Table 3: Spectral and Physical Property Data
Key Observations:
- Spectral Signatures: The target compound’s imidazo[1,5-a]pyrazine core would likely show distinct NMR shifts (e.g., aromatic protons >8.0 ppm) compared to pyridine-based analogs .
- Thermal Stability: High melting points in triazolopyrimidines (213–249°C) suggest strong intermolecular forces, a trait likely shared by the target compound due to its rigid fused-ring system .
Research Implications and Gaps
- Further in vitro testing is needed .
- Synthetic Feasibility: –2 describe K₂CO₃-mediated alkylation and THF-based cyclization, which may apply to the target compound’s synthesis. However, its complex substituents could reduce yields compared to simpler analogs .
Biological Activity
Benzamides, particularly those with complex structures like N-[4-[8-amino-3-(1-methylethyl)imidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoromethyl)-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound exhibits potential in various therapeutic areas, including neurodegenerative diseases and cancer treatment. The following sections detail its synthesis, biological activity, and specific case studies highlighting its pharmacological effects.
Synthesis
The synthesis of this benzamide involves multi-step reactions that typically include the formation of the imidazo[1,5-a]pyrazine core followed by the introduction of the naphthalenyl and trifluoromethyl groups. The synthetic pathway generally utilizes established methodologies in organic synthesis, including condensation reactions and functional group modifications.
The biological activity of benzamide derivatives often stems from their ability to interact with specific molecular targets. For instance, studies have shown that benzamide compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II), which are crucial in neurodegenerative diseases and other physiological processes.
Inhibitory Potency
Research indicates that benzamide derivatives exhibit significant inhibitory activity against AChE with IC50 values ranging from nanomolar to micromolar concentrations. For example:
- AChE Inhibition : Compounds in the benzamide class have shown IC50 values as low as 4.07 nM for hCA I and 8.91 nM for AChE .
- Dual Targeting : Some derivatives demonstrate dual inhibition properties against both AChE and butyrylcholinesterase (BuChE), which is beneficial for treating Alzheimer's disease .
1. Neuroprotective Effects
A recent study evaluated the neuroprotective effects of a related benzamide derivative on neuronal cell lines exposed to oxidative stress. The compound significantly reduced cell death and oxidative damage, suggesting potential for Alzheimer's treatment .
2. Anticancer Activity
Another investigation focused on the anticancer properties of this benzamide derivative against various cancer cell lines. The results showed:
- IC50 Values : The compound exhibited IC50 values of approximately 6.26 μM against HCC827 cells, indicating moderate efficacy in inhibiting cancer cell proliferation .
- Mechanistic Insights : The compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |
|---|---|---|---|
| Benzamide Derivative 1 | AChE | 4.07 | Inhibitor |
| Benzamide Derivative 2 | hCA I | 10.68 | Inhibitor |
| Benzamide Derivative 3 | hCA II | 29.70 | Inhibitor |
| Benzamide N-[4-[8-amino...] | AChE | 6.26 | Anticancer |
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been assessed through various studies:
- Toxicity : The compound exhibits low to medium toxicity levels in animal models, comparable to established drugs like methotrexate .
- Bioavailability : ADMET analysis indicates favorable pharmacokinetic properties with good plasma protein binding and low blood-brain barrier permeability, suggesting it may effectively target peripheral tissues over central nervous system sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
